molecular formula C24H19FN2O3 B4047417 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-fluorophenyl)benzamide

3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-fluorophenyl)benzamide

Cat. No.: B4047417
M. Wt: 402.4 g/mol
InChI Key: LPRDKGYMPJZAIG-UHFFFAOYSA-N
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Description

3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-fluorophenyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dioxooctahydro-ethenocyclopropa isoindol core, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-fluorophenyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of ethyl acetoacetate, aldehydes, and urea in the presence of a catalyst such as SO3H@imineZCMNPs . The reaction is carried out under solvent-free conditions at elevated temperatures to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve the use of large-scale reactors and continuous flow processes to ensure consistency and efficiency. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-fluorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like halides or amines.

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to proceed efficiently. For example, the use of acid-functionalized mesoporous polymers as catalysts has been shown to promote the synthesis of related compounds under microwave irradiation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce amine derivatives.

Scientific Research Applications

3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-fluorophenyl)benzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-fluorophenyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-fluorophenyl)benzamide apart is its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O3/c25-13-4-6-14(7-5-13)26-22(28)12-2-1-3-15(10-12)27-23(29)20-16-8-9-17(19-11-18(16)19)21(20)24(27)30/h1-10,16-21H,11H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRDKGYMPJZAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC(=C5)C(=O)NC6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-fluorophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-fluorophenyl)benzamide
Reactant of Route 3
Reactant of Route 3
3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-fluorophenyl)benzamide
Reactant of Route 4
Reactant of Route 4
3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-fluorophenyl)benzamide
Reactant of Route 5
Reactant of Route 5
3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-fluorophenyl)benzamide
Reactant of Route 6
Reactant of Route 6
3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-fluorophenyl)benzamide

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